molecular formula C16H15FN2O6S B2920964 3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide CAS No. 895450-15-4

3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-nitrophenyl)propanamide

Cat. No.: B2920964
CAS No.: 895450-15-4
M. Wt: 382.36
InChI Key: AQPBRCJCZXDJAR-UHFFFAOYSA-N
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Description

This compound is a light yellow to yellow powder or crystals . It has been shown to inhibit cell proliferation and induce neuronal death in human osteosarcoma cells in vitro .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H15FN2O4S), molecular weight (350.36), and appearance (light yellow to yellow powder or crystals) .

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on compounds like S-1, which shares a similar functional group arrangement, has delved into pharmacokinetics and metabolism within preclinical studies. These studies offer insights into how compounds are absorbed, metabolized, and excreted in model organisms, providing a foundational understanding for therapeutic applications and safety profiles (Di Wu et al., 2006).

Proton Exchange Membranes

Another avenue of research involves the development of proton exchange membranes for fuel cells, using polymers synthesized from sulfonated compounds. This work explores the electrical and mechanical properties of materials that can be used in energy conversion technologies, indicating potential applications in materials science and engineering (D. Kim, G. Robertson, M. Guiver, 2008).

Molecular Conformation Studies

Studies on bicalutamide analogs, which are structurally related to the compound of interest, have focused on understanding the impact of molecular conformation on biological activity. These studies highlight the importance of stereochemistry and molecular shape in designing compounds with specific biological effects, which could be relevant in drug design and development (Hyun Joo, E. Kraka, D. Cremer, 2008).

Antimicrobial Activity

Research on sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, a compound with a similar moiety, investigates their antimicrobial activity. Such studies could provide a framework for the development of new antibiotics or antifungal agents, demonstrating the compound's potential in pharmaceutical applications (D. B. Janakiramudu et al., 2017).

Environmental and Toxicological Studies

Investigations into the environmental persistence and toxicological profiles of related fluorinated compounds could inform safety assessments and environmental impact studies. This research is crucial for understanding the long-term effects of chemical compounds on ecosystems and human health (H. Fromme et al., 2017).

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(2-methoxy-5-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O6S/c1-25-15-7-4-12(19(21)22)10-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPBRCJCZXDJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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